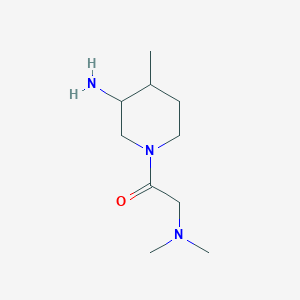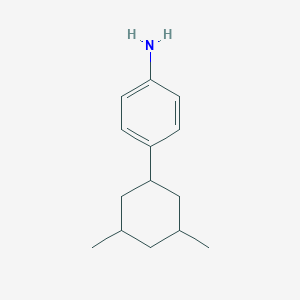
4-(3,5-Dimethylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylcyclohexyl)aniline is an organic compound that belongs to the class of aromatic amines It features a cyclohexyl ring substituted with two methyl groups at positions 3 and 5, attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylcyclohexyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 3,5-dimethylcyclohexanol, undergoes nitration to form 3,5-dimethylcyclohexyl nitro compound. This intermediate is then reduced to yield 3,5-dimethylcyclohexylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by catalytic amination. The use of palladium-catalyzed methods can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethylcyclohexyl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation of the aniline moiety can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as zinc, tin, or iron with hydrochloric acid are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds.
Scientific Research Applications
4-(3,5-Dimethylcyclohexyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the aromatic amine group, which can undergo oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Aniline: The simplest aromatic amine, used as a precursor for many industrial chemicals.
N,N-Dimethylaniline: A derivative of aniline with two methyl groups attached to the nitrogen atom.
Cyclohexylamine: A cyclohexane derivative with an amino group.
Comparison: 4-(3,5-Dimethylcyclohexyl)aniline is unique due to the presence of both a cyclohexyl ring and an aniline moiety, which imparts distinct chemical and physical properties. Compared to aniline, it has enhanced steric hindrance and different reactivity patterns. N,N-Dimethylaniline and cyclohexylamine, while similar, lack the specific substitution pattern that defines this compound .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(3,5-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-6,10-11,13H,7-9,15H2,1-2H3 |
InChI Key |
AEGHCXBLOAHWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)


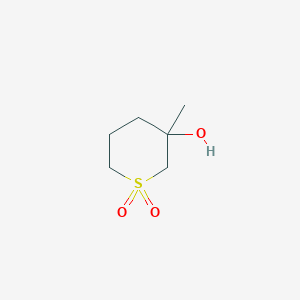

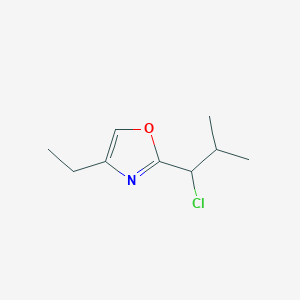
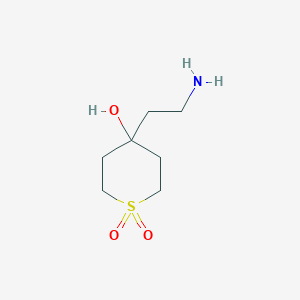
![4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13206241.png)


![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid](/img/structure/B13206256.png)
